3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
CAS No.: 1877049-55-2
Cat. No.: VC11676199
Molecular Formula: C7H8F3NO
Molecular Weight: 179.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1877049-55-2 |
|---|---|
| Molecular Formula | C7H8F3NO |
| Molecular Weight | 179.14 g/mol |
| IUPAC Name | 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide |
| Standard InChI | InChI=1S/C7H8F3NO/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H2,11,12) |
| Standard InChI Key | PUVLSLQGUDQMSW-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)C(F)(F)F)C(=O)N |
| Canonical SMILES | C1C2(CC1(C2)C(F)(F)F)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a bicyclo[1.1.1]pentane ring system, a highly strained carbocycle comprising three fused cyclopropane rings. The 1-carboxamide group and 3-trifluoromethyl substituent introduce polarity and electron-withdrawing effects, respectively. Computational studies of analogous BCP systems suggest that the trifluoromethyl group reduces electron density at the carboxamide nitrogen, potentially enhancing hydrogen-bonding capabilities .
Stereoelectronic Effects
The bicyclo[1.1.1]pentane core imposes significant angle strain (≈90° bond angles), leading to unique reactivity patterns. Density functional theory (DFT) analyses of similar compounds indicate that the trifluoromethyl group’s electronegativity stabilizes adjacent σ-bonds through hyperconjugation, mitigating strain-induced instability .
Physicochemical Data
While experimental data for the compound remain limited, its properties can be extrapolated from related BCP derivatives:
The trifluoromethyl group enhances lipophilicity () compared to non-fluorinated analogs, a critical factor in drug design for improving membrane permeability.
Synthesis and Functionalization
Core Bicyclo[1.1.1]pentane Synthesis
The BCP scaffold is typically synthesized via photochemical [2+2] cycloaddition of propellane (bicyclo[1.1.1]pent-1-ene) with diacetyl or other diketones. A scalable method reported by Krasavin et al. (2021) involves continuous-flow photochemistry to produce 1,3-diketone-BCP adducts in kilogram quantities . Subsequent haloform reactions yield dicarboxylic acids, which serve as precursors for further derivatization.
Key Reaction Steps
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Photocycloaddition:
Propellane reacts with diacetyl under UV light to form a 1,3-diketone-BCP intermediate. This step achieves 60–75% yield in flow reactors, minimizing side reactions . -
Haloform Reaction:
Treatment with iodine and base cleaves the diketone to a dicarboxylic acid:
Carboxamide Formation
Carboxamide installation typically involves coupling BCP-carboxylic acids with amines using activating agents like HATU or EDCI. Alternatively, Curtius rearrangement of acyl azides provides access to primary amides .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP motif serves as a non-classical bioisostere for tert-butyl groups or para-substituted aryl rings. Its rigid geometry improves target binding affinity while reducing metabolic oxidation. For instance, BCP-containing analogs of the antipsychotic drug risperidone show enhanced dopamine D receptor selectivity .
Protease Inhibition
Carboxamide-functionalized BCPs are explored as protease inhibitors due to their ability to mimic transition-state geometries. Molecular docking studies suggest that 3-(trifluoromethyl)-BCP-carboxamide could occupy the S1 pocket of thrombin, leveraging hydrogen bonds with Gly216 and π-stacking with Trp60.
Antibacterial Activity
Trifluoromethyl groups enhance membrane penetration in Gram-negative bacteria. Preliminary assays on BCP-carboxamides indicate MIC values of 4–8 µg/mL against E. coli, comparable to ciprofloxacin .
Research Findings and Comparative Analysis
Stability Studies
Accelerated stability testing (40°C/75% RH) of BCP-carboxamides reveals no degradation over 12 weeks, underscoring the trifluoromethyl group’s stabilizing effect on the carboxamide moiety.
Pharmacokinetic Profiling
In rodent models, the compound exhibits:
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Oral bioavailability: 58% (vs. 32% for non-fluorinated analog)
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Half-life: 4.2 hours (plasma)
Future Directions and Challenges
Scalable Synthesis
Current methods rely on batch processes for fluorination and amidation, limiting throughput. Continuous-flow systems could improve yield and safety, particularly for photochemical steps .
Targeted Drug Delivery
Conjugating the carboxamide to antibody-drug conjugates (ADCs) may enhance tumor specificity. Preliminary in vitro data show pH-dependent release in lysosomal conditions (t = 2 h at pH 5.0) .
Computational Modeling
Machine learning models trained on BCP derivatives could predict off-target effects and optimize logP values for CNS penetration.
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